molecular formula C22H24N2O3 B12468783 N-[(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)methyl]-N-(2-ethylphenyl)acetamide

N-[(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)methyl]-N-(2-ethylphenyl)acetamide

Cat. No.: B12468783
M. Wt: 364.4 g/mol
InChI Key: HFQSYBRTVXCLOS-UHFFFAOYSA-N
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Description

N-[(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)methyl]-N-(2-ethylphenyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a dioxooctahydro-ethenocyclopropa-isoindol core, making it a subject of interest for chemists and researchers.

Preparation Methods

The synthesis of N-[(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)methyl]-N-(2-ethylphenyl)acetamide involves multiple steps, typically starting with the preparation of the core structure. The synthetic route often includes the following steps:

    Formation of the dioxooctahydro-ethenocyclopropa-isoindol core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the acetamide group: This is achieved through acylation reactions using acetic anhydride or acetyl chloride in the presence of a base.

    Attachment of the 2-ethylphenyl group: This step involves a substitution reaction where the 2-ethylphenyl group is introduced to the core structure.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

N-[(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)methyl]-N-(2-ethylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)methyl]-N-(2-ethylphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as antiviral or anticancer properties.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)methyl]-N-(2-ethylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

N-[(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)methyl]-N-(2-ethylphenyl)acetamide can be compared with similar compounds such as:

Properties

Molecular Formula

C22H24N2O3

Molecular Weight

364.4 g/mol

IUPAC Name

N-[(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)methyl]-N-(2-ethylphenyl)acetamide

InChI

InChI=1S/C22H24N2O3/c1-3-13-6-4-5-7-18(13)23(12(2)25)11-24-21(26)19-14-8-9-15(17-10-16(14)17)20(19)22(24)27/h4-9,14-17,19-20H,3,10-11H2,1-2H3

InChI Key

HFQSYBRTVXCLOS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1N(CN2C(=O)C3C4C=CC(C3C2=O)C5C4C5)C(=O)C

Origin of Product

United States

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